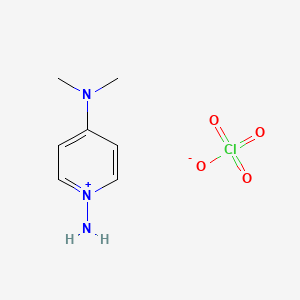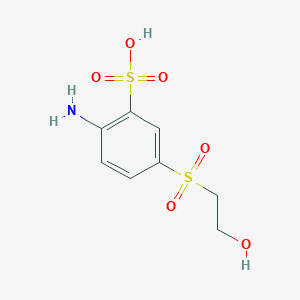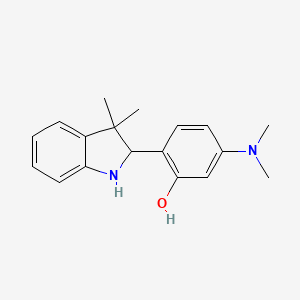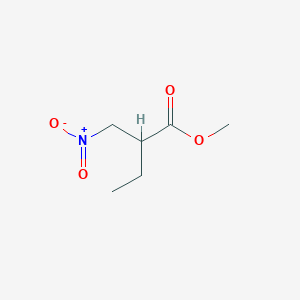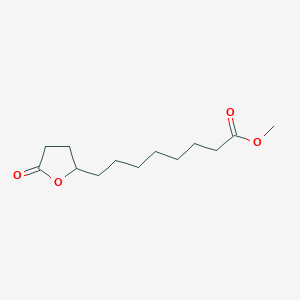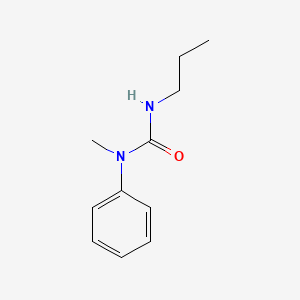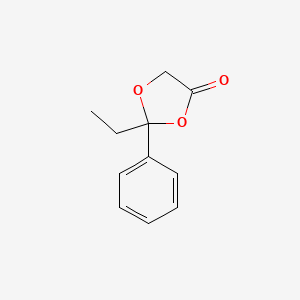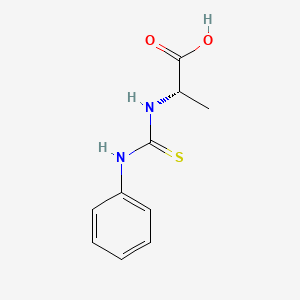![molecular formula C16H20O3 B14496260 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one CAS No. 63257-47-6](/img/structure/B14496260.png)
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a dioxaspirodecane ring system, which is a bicyclic structure containing both oxygen and carbon atoms. The presence of phenyl and dimethyl groups adds to its complexity and potential reactivity.
Métodos De Preparación
The synthesis of 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal. The phenyl and dimethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break the dioxaspirodecane ring, leading to the formation of diols and other related compounds
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The phenyl and dimethyl groups can enhance its binding affinity and specificity, making it a potent compound in various biochemical assays .
Comparación Con Compuestos Similares
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-6-one: Similar in structure but lacks the phenyl and dimethyl groups, making it less reactive in certain chemical reactions.
Fluspirilene: A spirocyclic compound used as a neuroleptic drug, differing significantly in its pharmacological properties and applications.
1,4-Dioxaspiro[4.5]decane: Another related compound with a simpler structure, used primarily in organic synthesis
Propiedades
Número CAS |
63257-47-6 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C16H20O3/c1-15(2)16(11-7-6-10-13(16)17)19-14(18-15)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
Clave InChI |
JGQZPVQTECTENE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCCCC2=O)OC(O1)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


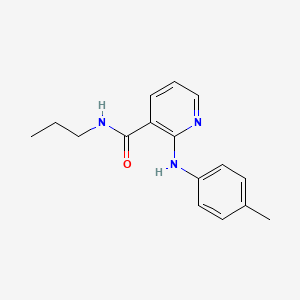
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)

